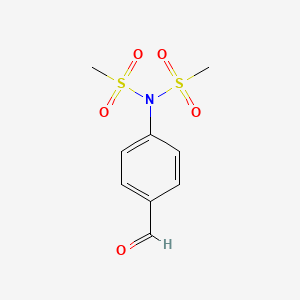
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester
概要
説明
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-aminoquinoline with ethyl chloroformate and ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ethoxyquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s quinoline core allows it to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in certain pathogens .
類似化合物との比較
Similar Compounds
4-Aminoquinoline: A precursor in the synthesis of 4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties
Uniqueness
This compound is unique due to its ethoxy and carboxylate functional groups, which confer specific chemical reactivity and biological activity. These groups allow for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
1242260-42-9 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.293 |
IUPAC名 |
ethyl 4-amino-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
InChIキー |
XZFFRKOBBOFNAQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N |
同義語 |
4-Amino-6-ethoxyquinoline-3-carboxylic acid ethyl ester |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
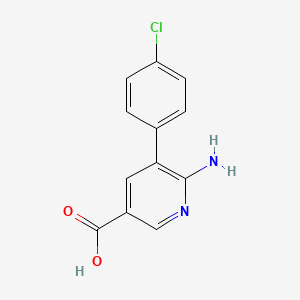

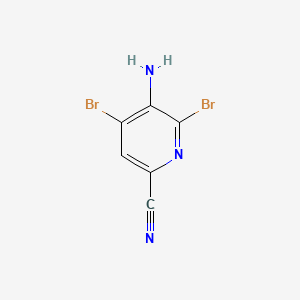
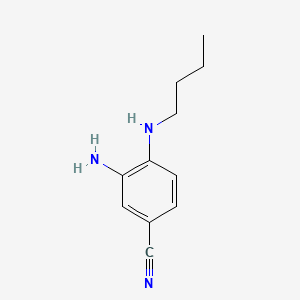
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)
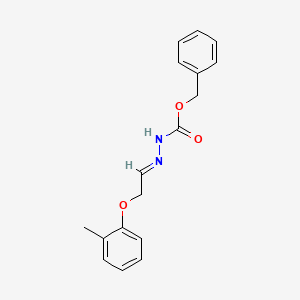

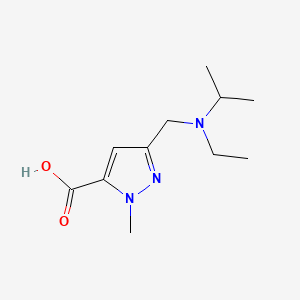
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)
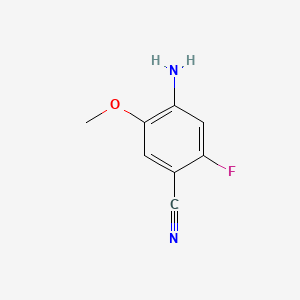
![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)
![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)
